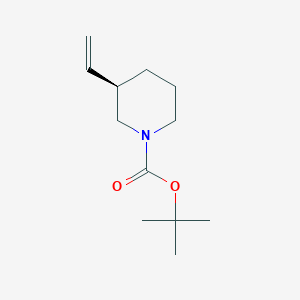

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate

Description

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an ethenyl (vinyl) substituent at the 3R position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules and asymmetric catalysts. Its stereochemistry and functional groups make it valuable for constructing complex architectures in drug discovery .

Properties

IUPAC Name |

tert-butyl (3R)-3-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or similar coupling reactions.

Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Epoxides and alcohols.

Reduction: Ethyl derivatives.

Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Polarity: Analogs with hydroxyl (e.g., 3n ) or amino groups (e.g., ) exhibit higher hydrophilicity compared to the ethenyl group in the target compound. This impacts their solubility in aqueous media and compatibility with biological systems.

- Stereochemical Influence : The 3R configuration in the target compound contrasts with the 3S configuration in (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate , which may lead to divergent interactions in chiral environments or enzymatic processes.

- Reactivity: The ethenyl group enables participation in Heck or Suzuki-Miyaura cross-coupling reactions, whereas hydroxyethyl or amino substituents are more suited for acylations or alkylations.

Biological Activity

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₉N₃O₂

- CAS Number : [Insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways. Research indicates that this compound may influence the following mechanisms:

- Receptor Binding : It has been shown to bind effectively to certain receptors, potentially modulating their activity.

- Cell Proliferation : Studies suggest that it may inhibit cell proliferation in specific cancer cell lines, indicating potential anti-cancer properties.

Biological Activity Data

Case Study 1: Estrogen Receptor Modulation

A study investigated the effects of this compound on breast cancer cells. The compound was found to significantly reduce the proliferation of MCF-7 cells by blocking estrogen receptor alpha (ERα) signaling pathways. This was assessed through MTT assays and colony formation assays, confirming its potential as a targeted therapy for ER-positive breast cancer.

Case Study 2: EMT Modulation in MDA-MB-231 Cells

In another study, the compound did not significantly affect the growth of MDA-MB-231 cells but inhibited their motility. This effect was linked to changes in protein expression related to EMT and was suggested to operate via the Wnt/β-catenin pathway, highlighting its complex role in cancer biology.

Research Findings

Recent literature emphasizes the importance of chemical modifications in enhancing the biological activity of piperidine derivatives. For instance:

- Structural Variations : Modifying the piperidine scaffold can lead to significant changes in receptor affinity and selectivity.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate that this compound may exhibit favorable absorption and distribution characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.